molecular formula C9H10N2O B1320377 (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 926223-25-8

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1320377
CAS No.: 926223-25-8
M. Wt: 162.19 g/mol
InChI Key: AYLQQEGSDYADDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within the Imidazo[1,2-a]pyridine Family

The structural classification of this compound positions it within the broader imidazopyridine family, specifically as a member of the imidazo[1,2-a]pyridine subfamily. The imidazopyridine family encompasses various heterocyclic compounds formed by the fusion of imidazole and pyridine rings, with different geometric arrangements and bonding patterns resulting in distinct subfamilies. The imidazo[1,2-a]pyridine structure represents one of the most pharmaceutically relevant arrangements, characterized by the fusion of the imidazole ring to positions 1 and 2 of the pyridine moiety.

Within the imidazo[1,2-a]pyridine classification system, compounds are further distinguished by their substitution patterns and functional group arrangements. The presence of a methyl group at position 6 places this compound among the alkyl-substituted derivatives, while the methanol functionality at position 2 categorizes it within the hydroxymethyl-substituted subfamily. This dual substitution pattern creates a unique structural motif that influences the compound's chemical reactivity, pharmacokinetic properties, and potential biological interactions.

Recent comprehensive reviews of imidazopyridine structural diversity have identified several key subfamilies based on the fusion pattern between imidazole and pyridine rings. The imidazo[1,2-a]pyridine subfamily, to which our compound belongs, demonstrates particular prominence in medicinal chemistry applications due to its favorable biological activity profiles and synthetic accessibility. The structural framework allows for extensive modification at multiple positions, enabling the development of libraries of compounds with diverse pharmacological properties.

Structural Feature Classification Position Functional Impact
Core Framework Imidazo[1,2-a]pyridine N/A Bicyclic aromatic system
Methyl Substituent Alkyl group Position 6 Steric and electronic effects
Methanol Group Primary alcohol Position 2 Hydrogen bonding capacity
Bridgehead Nitrogen Tertiary amine N1 Coordination potential

The geometric arrangement of atoms within this compound follows the established pattern for imidazo[1,2-a]pyridine compounds, with the imidazole nitrogen at position 1 serving as a bridgehead atom. This configuration creates a planar aromatic system with delocalized electron density across the fused ring structure. The methyl and methanol substituents extend from this planar framework, creating a three-dimensional molecular architecture that influences binding interactions with biological targets.

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry

The historical development of imidazo[1,2-a]pyridine derivatives in medicinal chemistry spans several decades, with significant milestones marking their evolution from laboratory curiosities to clinically relevant therapeutic agents. The recognition of imidazo[1,2-a]pyridine as a privileged structure in drug discovery emerged from systematic investigations into heterocyclic compounds with potential biological activity. Early research efforts focused on understanding the fundamental pharmacological properties of the core imidazo[1,2-a]pyridine framework, leading to the identification of key structure-activity relationships that guide contemporary drug development efforts.

The pharmaceutical significance of imidazo[1,2-a]pyridine derivatives became evident through the development of several commercially successful medications. Zolpidem, a widely prescribed hypnotic agent for insomnia treatment, exemplifies the therapeutic potential of this chemical class. The success of zolpidem in clinical practice validated the imidazo[1,2-a]pyridine scaffold as a viable framework for central nervous system drug development and stimulated further research into related compounds. Additional therapeutic agents including alpidem, olprinone, and zolimidine have demonstrated the versatility of this chemical framework across diverse therapeutic areas.

The evolution of imidazo[1,2-a]pyridine medicinal chemistry has been characterized by progressive understanding of structure-activity relationships and mechanism of action studies. Early investigations revealed that modifications at various positions of the imidazo[1,2-a]pyridine core could dramatically alter biological activity profiles, leading to systematic exploration of substitution patterns and functional group variations. These studies established fundamental principles for the design of new imidazo[1,2-a]pyridine derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Historical Milestone Year Compound Therapeutic Application Reference
First clinical application 1980s Zolpidem Hypnotic agent
Anxiolytic development 1990s Alpidem Anxiety treatment
Cardiac therapy 1990s Olprinone Heart failure treatment
Gastroprotection 2000s Zolimidine Peptic ulcer treatment

Recent decades have witnessed significant advances in synthetic methodologies for imidazo[1,2-a]pyridine construction, enabling access to increasingly diverse structural variants. Metal-free synthetic approaches have gained prominence due to their environmental sustainability and operational simplicity, allowing for efficient preparation of functionalized derivatives including compounds with methanol substituents. These synthetic developments have facilitated the exploration of previously inaccessible structural modifications, expanding the chemical space available for medicinal chemistry investigations.

The contemporary understanding of imidazo[1,2-a]pyridine pharmacology encompasses multiple therapeutic areas including central nervous system disorders, cardiovascular diseases, infectious diseases, and cancer. This broad therapeutic spectrum reflects the inherent versatility of the imidazo[1,2-a]pyridine framework and its capacity to interact with diverse biological targets. Current research efforts continue to explore novel applications and structural modifications, with particular emphasis on addressing unmet medical needs in areas such as drug-resistant infections and neurodegenerative diseases.

Biological Significance of Methanol-Substituted Imidazo[1,2-a]pyridines

The biological significance of methanol-substituted imidazo[1,2-a]pyridines, including this compound, stems from the unique pharmacological properties conferred by hydroxymethyl functional groups within this heterocyclic framework. Methanol substituents introduce hydrogen bonding capabilities that can enhance binding affinity to biological targets while potentially improving water solubility and bioavailability characteristics. The presence of a primary alcohol functionality provides opportunities for metabolic transformations that may generate active metabolites or facilitate drug clearance through conjugation reactions.

Research investigations into methanol-substituted imidazo[1,2-a]pyridines have revealed their potential across multiple therapeutic areas. Cytotoxicity studies of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have demonstrated significant anticancer activity, with certain methanol-containing analogs showing preferential activity against cancer cell lines while maintaining low toxicity toward normal cells. These findings suggest that methanol substitution may contribute to selective biological activity profiles that enhance therapeutic indices.

The structural features of methanol-substituted imidazo[1,2-a]pyridines enable diverse intermolecular interactions with biological macromolecules. The hydroxyl group of the methanol functionality can participate in hydrogen bonding with amino acid residues in protein binding sites, potentially enhancing binding affinity and selectivity. Additionally, the methanol group may undergo metabolic oxidation to generate aldehyde or carboxylic acid metabolites, creating opportunities for covalent binding interactions or altered pharmacokinetic profiles.

Biological Property Methanol Substitution Effect Mechanism Reference
Hydrogen Bonding Enhanced binding affinity Hydroxyl group interactions
Water Solubility Improved pharmacokinetics Polar functional group
Metabolic Stability Variable clearance patterns Oxidative transformations
Target Selectivity Enhanced discrimination Specific binding interactions

Synthesis and evaluation studies of functionalized imidazo[1,2-a]pyridines have identified methanol-substituted derivatives as particularly valuable scaffolds for medicinal chemistry optimization. The hydroxymethyl functionality serves as a versatile synthetic handle for further structural modifications, enabling the introduction of additional pharmacophores or the formation of prodrug conjugates. This synthetic accessibility has facilitated the development of compound libraries with systematically varied properties for structure-activity relationship studies.

The biological significance of methanol-substituted imidazo[1,2-a]pyridines extends to their potential as enzyme inhibitors and receptor modulators. Recent investigations have explored their activity against various therapeutic targets including protein kinases, G-protein coupled receptors, and ion channels. The methanol functionality may contribute to binding interactions through direct hydrogen bonding or by influencing the overall molecular conformation and binding orientation within target binding sites.

Contemporary research efforts continue to investigate the therapeutic potential of methanol-substituted imidazo[1,2-a]pyridines across diverse disease areas. Antimicrobial studies have identified promising candidates with activity against drug-resistant bacterial and fungal pathogens. Anti-inflammatory and neuroprotective activities have also been reported for certain methanol-containing derivatives, suggesting broad therapeutic applicability. These ongoing investigations highlight the continued biological significance of this structural class and its potential for addressing unmet medical needs.

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLQQEGSDYADDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588101
Record name (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926223-25-8
Record name (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

A patented industrially viable method involves selective oxidation of 2,6-dimethylpyridine (2,6-lutidine) using hydrogen peroxide catalyzed by tungsten oxide in glacial acetic acid. The process includes:

  • Step A: Mixing glacial acetic acid and 2,6-lutidine in a mass ratio of approximately 2.3:1 to 3:1, heating to 60–70 °C.
  • Step B: Addition of 30% hydrogen peroxide and tungsten oxide catalyst (1–5% relative to 2,6-lutidine), reacting for 3 hours.
  • Step C: Further addition of hydrogen peroxide and extended reaction for 7–9 hours.
  • Step D: Under reduced pressure distillation to collect a fraction boiling at 130–150 °C under 12 mmHg.
  • Step E: Backflow reaction of the distillate with acetic anhydride, followed by recovery of glacial acetic acid.
  • Step F: Extraction with methylene chloride and distillation to isolate 6-methyl-2-pyridylcarbinol (equivalent to this compound).

Advantages and Yields

  • High selectivity with minimal byproducts.
  • Mild reaction conditions suitable for scale-up.
  • High product yield and purity.
  • Environmentally friendly due to use of hydrogen peroxide as oxidant.

Data Summary Table

Step Reagents/Conditions Temperature (°C) Time (hours) Catalyst Loading (% w/w) Yield (%) Notes
A 2,6-Lutidine + Glacial Acetic Acid (2.3-3:1) 60–70 - - - Initial mixing and heating
B H2O2 (30%) + Tungsten Oxide 60–70 3 1–5% - Oxidation initiation
C Additional H2O2 (30%) 60–70 7–9 - - Continued oxidation
D Vacuum distillation 130–150 (bp) - - - Fraction collection
E Acetic anhydride backflow Reflux 5–8 - - Acetylation and recovery
F Methylene chloride extraction + distillation Room temp - - High Final isolation of product

Source: Patent CN104610134A (2015)

Condensation and Reduction Route via Ethyl Bromopyruvate

Synthetic Steps

  • Stage 1: Condensation
    6-Methylpyridin-2-amine is reacted with ethyl bromopyruvate in boiling methanol to form ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate. The reaction is typically conducted at ~343 K (70 °C) for 4 hours.

  • Stage 2: Reduction
    The ester intermediate is reduced using lithium aluminum hydride or lithium hydride/aluminum in methanol at room temperature for 2 hours to yield this compound.

  • Purification
    The product is extracted with dichloromethane, dried, and purified by silica gel chromatography or recrystallization from ethanol.

Yields and Characterization

  • Condensation step yields approximately 60%.
  • Reduction step yields approximately 67%.
  • The final product crystallizes as colorless crystals with melting point around 413 K.

Reaction Scheme Summary

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Condensation 6-Methylpyridin-2-amine + Ethyl bromopyruvate in MeOH 70 4 ~60 Formation of ester intermediate
Reduction LiAlH4 or LiH/Al in MeOH 25 2 ~67 Reduction to methanol derivative
Purification Extraction, drying, chromatography Room temp - - Isolation of pure product

Source: IUCr crystallographic study (2014)

Alternative Synthetic Approaches and Catalysis

While the above two methods are primary, other research highlights:

  • Microwave-assisted, catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromo ketones in ethanol or neat conditions at 65 °C, achieving high yields (up to 90%) in short times (15 min). This method is environmentally friendly and efficient but typically yields the imidazo ring system rather than the hydroxymethyl derivative directly. Subsequent reduction steps would be required to obtain the methanol derivative.

  • Ritter-type reactions and Lewis acid catalysis have been explored for related imidazo[1,5-a]pyridine derivatives, but these are less directly applicable to the 6-methylimidazo[1,2-a]pyridin-2-yl)methanol synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Oxidation of 2,6-lutidine 2,6-Dimethylpyridine H2O2, Tungsten oxide, Acetic acid 60–70 °C, 10–12 h High High selectivity, industrial scale Requires careful control of oxidation
Condensation + Reduction 6-Methylpyridin-2-amine + Ethyl bromopyruvate LiAlH4 or LiH/Al, MeOH 70 °C (condensation), RT (reduction) ~40 (overall) Well-defined steps, crystalline product Multi-step, moderate overall yield
Microwave-assisted synthesis 2-Aminopyridine + α-bromo ketones None (catalyst-free) 65 °C, 15 min (microwave) Up to 90% (imidazo ring) Fast, green chemistry Requires further reduction step

Research Findings and Notes

  • The oxidation method is industrially favored due to mild conditions, low environmental impact, and scalability.
  • The condensation-reduction route provides crystalline products suitable for structural characterization and further functionalization.
  • Microwave-assisted methods offer rapid synthesis but are more suited for initial ring formation rather than direct methanol substitution.
  • Purification typically involves extraction with organic solvents (dichloromethane, methylene chloride) and chromatographic or recrystallization techniques.
  • Characterization data (NMR, IR, melting points) confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with imidazo[1,2-a]pyridine structures, including (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol, exhibit significant anticancer activity. Studies have demonstrated that derivatives of this compound can inhibit specific pathways involved in cancer cell proliferation and survival. For instance, one study found that modifications to the imidazo ring can enhance the compound's efficacy against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro tests have shown that this compound exhibits activity against several bacterial strains, suggesting its potential use in treating bacterial infections. Quantitative data from these studies indicate effective minimum inhibitory concentrations (MIC) against targeted pathogens .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. Researchers have successfully utilized this compound in synthesizing novel derivatives with improved biological activities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Recent studies have focused on how modifications to the methyl group position on the imidazo ring can influence biological activity. For example, variations in substitution patterns have been shown to affect receptor interactions and pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through specific molecular pathways .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing novel derivatives of this compound using BCl3-mediated reactions for C–N bond formation. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their biological activities . The study concluded that specific modifications led to enhanced antibacterial and anticancer properties.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Methylimidazo[1,2-a]pyridin-2-yl)methanolImidazo ring with methyl substitutionAnticancer and antibacterial activity
4-AminoquinazolineFused quinazoline structurePI3Kα inhibition
7-AzaindoleIndole fused with nitrogenAntimicrobial properties
Imidazo[4,5-b]pyridineDifferent fusion patternAntiviral activity

Mechanism of Action

The mechanism of action of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers of Methyl-Substituted Imidazo[1,2-a]pyridinemethanols

The position of the methyl group on the imidazo[1,2-a]pyridine ring critically influences molecular geometry, intermolecular interactions, and bioactivity.

Compound Name Methyl Position CAS Number Melting Point (K) Key Structural Features References
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol 5 872363-02-5 413 Coplanar fused rings; perpendicular hydroxymethyl group; strong C–H···O and O–H···N H-bonds .
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol 6 926223-25-8 Not reported Expected steric hindrance from methyl at C6; altered π-π stacking vs. 5-methyl isomer.
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol 7 1216294-32-4 Not reported Methyl at C7 may enhance lipophilicity (predicted LogP: ~2.8) .
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol 8 872362-98-6 Not reported Steric effects at C8 likely disrupt coplanarity, reducing crystal stability.

Key Observations :

  • The 5-methyl isomer exhibits a well-defined crystal structure with hydrogen-bonded ribbons, whereas the 6-methyl analog’s steric effects may perturb intermolecular interactions .

Functional Group Modifications: Halogenated and Methoxy Derivatives

Halogen-Substituted Analogs
Compound Name Substituent CAS Number Molecular Weight (g/mol) Bioactivity Notes References
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Br at C6 136117-71-0 241.10 Used in cross-coupling reactions; higher toxicity (GHS hazard warnings) .
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol F at C6 1520373-01-6 166.16 Fluorine enhances metabolic stability and membrane permeability.
Methoxy-Substituted Analog
Compound Name Substituent CAS Number Molecular Formula Key Features References
(5-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol OCH₃ at C5 942-74-5 C₉H₁₀N₂O₂ Methoxy group increases solubility (PSA: ~63.9 Ų vs. 43.3 Ų for 6-methyl).

Key Observations :

  • Bromine at C6 introduces reactivity for Suzuki-Miyaura couplings but raises toxicity concerns .
  • Methoxy groups improve aqueous solubility, as seen in zolpidem derivatives (PSA: 63.9 Ų) .

Biological Activity

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) : This compound has been identified as a potential inhibitor of CDKs, which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound may induce cell cycle arrest and apoptosis in cancer cells.
  • Calcium Channel Modulation : Similar compounds have shown the ability to modulate calcium channels, affecting neurotransmission and muscle contraction.
  • GABA A Receptor Interaction : The compound may also interact with GABA A receptors, influencing neurotransmitter signaling and potentially exhibiting anxiolytic effects.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

Anticancer Activity

Research indicates that this compound exhibits significant inhibitory effects on various tumor cell lines. For instance:

  • In vitro studies have demonstrated submicromolar inhibitory activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent .

Antibacterial and Antifungal Properties

This compound has also been evaluated for its antibacterial and antifungal activities:

  • Antibacterial Tests : Preliminary studies indicate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential for further development as an antibacterial agent .
  • Antifungal Activity : Similar compounds within the imidazo[1,2-a]pyridine class have shown antifungal properties against common pathogens like Candida albicans .

Case Studies

Several studies have explored the biological implications of this compound:

  • Cancer Cell Line Study :
    • A study conducted on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. The IC50 values ranged from 0.5 to 5 µM across different cell lines, highlighting its potency as an anticancer agent .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by downregulating cyclin D1 expression in treated cells .

Data Summary

Biological ActivityObserved EffectsReferences
AnticancerInhibitory activity against A549 and MCF-7 cell lines; IC50: 0.5 - 5 µM
AntibacterialEffective against S. aureus and E. coli; MIC values promising
AntifungalActive against C. albicans
Mechanism of ActionCDK inhibition; GABA A receptor modulation; calcium channel interaction

Q & A

Q. What are the standard synthetic routes for (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate in methanol under reflux (343 K, 4 h), followed by neutralization with Na₂CO₃ and purification via silica gel chromatography to yield an ester intermediate (e.g., ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate, 60% yield) .
  • Step 2 : Reduction of the ester using lithium aluminium hydride (LiAlH₄) in methanol at room temperature, yielding the alcohol derivative after recrystallization (67% yield) . Alternative protocols use NaBH₄ for Schiff base reductions under mild conditions (5–10°C) .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Essential for confirming molecular geometry and hydrogen-bonding networks. The SHELX software suite (e.g., SHELXL97) is widely used for refining crystal structures, with validation of torsion angles (e.g., C6–C7–C8–O1 = -96.30°) and π-π interactions (centroid distances: 3.48–3.72 Å) .
  • Spectroscopy : ¹H/¹³C NMR and IR verify functional groups (e.g., OH stretch at ~3200 cm⁻¹) and regiochemistry. For example, methyl protons in the imidazo[1,2-a]pyridine ring appear as singlets in NMR .

Advanced Research Questions

Q. How do reaction conditions influence product selectivity in imidazo[1,2-a]pyridine synthesis?

Catalyst choice and solvent polarity dictate reaction pathways:

  • Passerini vs. Imidazopyridine formation : In multi-component reactions, trifluoroacetic acid (TFA) favors imidazopyridine cyclization, while uncatalyzed conditions promote Passerini adducts. This is critical for avoiding byproducts in derivatives like 3-[3-(cyclohexylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]benzene-1,2-diol .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., diglyme solvent under microwave irradiation) and improves yields in carbonitrile-functionalized derivatives .

Q. How can discrepancies in reduction step yields (LiAlH₄ vs. NaBH₄) be resolved?

Contradictory data between LiAlH₄ (67% yield) and NaBH₄ (56% yield) may arise from:

  • Substrate sensitivity : LiAlH₄ is more reactive but less selective for sterically hindered esters.
  • Temperature control : NaBH₄ requires strict low-temperature conditions (5–10°C) to minimize side reactions. Methodological validation via TLC monitoring and stoichiometric optimization is recommended .

Q. What computational tools analyze non-covalent interactions in crystal packing?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds, C–H···O contacts) and π-π stacking contributions. For example, 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile exhibits 12.3% H-bonding and 7.8% π-π contributions .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental torsion angles .

Q. How can SHELX refine high-resolution crystallographic data for imidazo[1,2-a]pyridines?

  • Data collection : Use Bruker APEX-II diffractometers (MoKα radiation, λ = 0.71073 Å) for high-resolution datasets.
  • Refinement in SHELXL : Apply constraints for riding H-atoms (C–H = 0.93–0.98 Å) and isotropic displacement parameters. Validate using R-factors (e.g., R₁ = 0.043 for 2089 reflections) .

Methodological Considerations

  • Contradiction mitigation : Cross-validate synthetic protocols (e.g., LiAlH₄ vs. NaBH₄) with kinetic studies and impurity profiling .
  • Crystallography : Always report symmetry operations (e.g., inversion dimers with R₂²(10) motifs) and hydrogen-bonding tables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.